molecular formula C12H21ClO B14307008 Dodec-2-enoyl chloride CAS No. 112767-08-5

Dodec-2-enoyl chloride

Cat. No.: B14307008
CAS No.: 112767-08-5
M. Wt: 216.75 g/mol
InChI Key: CMGAAOKHTUJEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodec-2-enoyl chloride is an organic compound with the molecular formula C12H21ClO. It is a derivative of dodecenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-2-enoyl chloride can be synthesized through the reaction of dodecenoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the dodecenoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added slowly. The reaction mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dodec-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Addition Reactions: The double bond in this compound can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl), leading to the formation of haloalkanes.

    Oxidation and Reduction: The compound can be oxidized to form dodec-2-enoic acid or reduced to form dodecane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) are commonly used under mild conditions.

    Addition Reactions: Hydrogen halides (HX) are used, often in the presence of a catalyst or under UV light.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    Haloalkanes: Formed through addition reactions.

    Dodec-2-enoic Acid and Dodecane: Formed through oxidation and reduction, respectively.

Scientific Research Applications

Dodec-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of dodec-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s double bond and acyl chloride group make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dodec-2-enoyl-CoA: A coenzyme A derivative involved in fatty acid metabolism.

    Dodec-2-enoic Acid: The parent acid of dodec-2-enoyl chloride.

    Dodec-2-enoyl-[acp]: An acyl carrier protein derivative involved in fatty acid biosynthesis.

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic chemistry and industrial applications.

Properties

CAS No.

112767-08-5

Molecular Formula

C12H21ClO

Molecular Weight

216.75 g/mol

IUPAC Name

dodec-2-enoyl chloride

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3

InChI Key

CMGAAOKHTUJEEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.